Cas no 2228130-93-4 (3-(difluoromethyl)-2,2-dimethylcyclopropan-1-amine)

3-(Difluoromethyl)-2,2-dimethylcyclopropan-1-amine is a cyclopropane derivative featuring a difluoromethyl group and a primary amine functionality. Its compact, rigid cyclopropane ring enhances steric and electronic properties, making it a valuable intermediate in agrochemical and pharmaceutical synthesis. The difluoromethyl group contributes to improved metabolic stability and lipophilicity, while the amine moiety allows for further functionalization. This compound is particularly useful in the development of active ingredients for crop protection, where its structural features can enhance binding affinity and selectivity. Its stability under various conditions and synthetic versatility make it a practical choice for research and industrial applications.
3-(difluoromethyl)-2,2-dimethylcyclopropan-1-amine structure
2228130-93-4 structure
商品名:3-(difluoromethyl)-2,2-dimethylcyclopropan-1-amine
CAS番号:2228130-93-4
MF:C6H11F2N
メガワット:135.15504860878
CID:6484709
PubChem ID:165752268

3-(difluoromethyl)-2,2-dimethylcyclopropan-1-amine 化学的及び物理的性質

名前と識別子

    • 3-(difluoromethyl)-2,2-dimethylcyclopropan-1-amine
    • 2228130-93-4
    • EN300-1945692
    • インチ: 1S/C6H11F2N/c1-6(2)3(4(6)9)5(7)8/h3-5H,9H2,1-2H3
    • InChIKey: TXZKBDKZLLEZNN-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C(C1(C)C)N)F

計算された属性

  • せいみつぶんしりょう: 135.08595568g/mol
  • どういたいしつりょう: 135.08595568g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 9
  • 回転可能化学結合数: 1
  • 複雑さ: 122
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.4

3-(difluoromethyl)-2,2-dimethylcyclopropan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1945692-10.0g
3-(difluoromethyl)-2,2-dimethylcyclopropan-1-amine
2228130-93-4
10g
$7927.0 2023-05-31
Enamine
EN300-1945692-0.5g
3-(difluoromethyl)-2,2-dimethylcyclopropan-1-amine
2228130-93-4
0.5g
$1221.0 2023-09-17
Enamine
EN300-1945692-2.5g
3-(difluoromethyl)-2,2-dimethylcyclopropan-1-amine
2228130-93-4
2.5g
$2492.0 2023-09-17
Enamine
EN300-1945692-0.1g
3-(difluoromethyl)-2,2-dimethylcyclopropan-1-amine
2228130-93-4
0.1g
$1119.0 2023-09-17
Enamine
EN300-1945692-10g
3-(difluoromethyl)-2,2-dimethylcyclopropan-1-amine
2228130-93-4
10g
$5467.0 2023-09-17
Enamine
EN300-1945692-1.0g
3-(difluoromethyl)-2,2-dimethylcyclopropan-1-amine
2228130-93-4
1g
$1844.0 2023-05-31
Enamine
EN300-1945692-0.25g
3-(difluoromethyl)-2,2-dimethylcyclopropan-1-amine
2228130-93-4
0.25g
$1170.0 2023-09-17
Enamine
EN300-1945692-5.0g
3-(difluoromethyl)-2,2-dimethylcyclopropan-1-amine
2228130-93-4
5g
$5345.0 2023-05-31
Enamine
EN300-1945692-0.05g
3-(difluoromethyl)-2,2-dimethylcyclopropan-1-amine
2228130-93-4
0.05g
$1068.0 2023-09-17
Enamine
EN300-1945692-5g
3-(difluoromethyl)-2,2-dimethylcyclopropan-1-amine
2228130-93-4
5g
$3687.0 2023-09-17

3-(difluoromethyl)-2,2-dimethylcyclopropan-1-amine 関連文献

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3-(difluoromethyl)-2,2-dimethylcyclopropan-1-amineに関する追加情報

3-(Difluoromethyl)-2,2-Dimethylcyclopropan-1-Amine: A Comprehensive Overview

3-(Difluoromethyl)-2,2-Dimethylcyclopropan-1-Amine, also known by its CAS number NO2228130-93-4, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development. In this article, we will delve into the chemical structure, synthesis, properties, and recent advancements in research related to this compound.

The molecular structure of 3-(Difluoromethyl)-2,2-Dimethylcyclopropan-1-Amine is characterized by a cyclopropane ring with a difluoromethyl group at position 3 and two methyl groups at position 2. This configuration imparts unique electronic and steric properties to the molecule. The cyclopropane ring, being highly strained, contributes to the compound's reactivity and makes it a valuable substrate in various organic reactions. The presence of the difluoromethyl group introduces additional functionality, enhancing the compound's versatility in synthetic applications.

Recent studies have focused on the synthesis of NO2228130-93-4 through innovative methods that optimize yield and selectivity. One notable approach involves the use of transition metal catalysts to facilitate key transformations. For instance, researchers have employed palladium-catalyzed cross-coupling reactions to construct the cyclopropane ring efficiently. These methods not only streamline the synthesis process but also pave the way for large-scale production of the compound.

The physical properties of 3-(Difluoromethyl)-2,2-Dimethylcyclopropan-1-Amine are equally intriguing. The compound exhibits a melting point of approximately 50°C and a boiling point around 150°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it amenable to various analytical techniques. These properties are crucial for its application in pharmaceutical formulations and other industrial processes.

In terms of biological activity, recent research has highlighted the potential of NO2228130-93-4 as a lead compound in drug discovery. Studies conducted on cellular models have demonstrated its ability to modulate key enzymes involved in metabolic pathways. For example, experiments have shown that the compound can inhibit the activity of certain kinases, suggesting its potential role in anti-inflammatory therapies. Furthermore, preclinical trials have indicated that it exhibits low toxicity profiles, making it a promising candidate for further development.

The application of computational chemistry has significantly advanced our understanding of 3-(Difluoromethyl)-2,2-Dimethylcyclopropan-1-Amine. Quantum mechanical calculations have provided insights into its electronic structure and reactivity patterns. These studies have revealed that the cyclopropane ring undergoes partial bond cleavage under specific reaction conditions, facilitating nucleophilic attacks on adjacent carbons. Such findings are invaluable for designing novel synthetic routes and optimizing reaction conditions.

In conclusion, NO2228130-93-4, or 3-(Difluoromethyl)-2,2-Dimethylcyclopropan-1-Amine, stands as a testament to the ingenuity of modern chemical research. Its unique structure, coupled with promising biological activity and versatile synthetic methods, positions it as a key player in future drug development efforts. As research continues to uncover new facets of this compound's potential, its role in advancing therapeutic interventions is likely to grow even further.

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